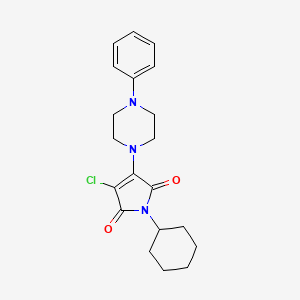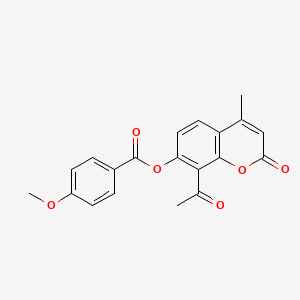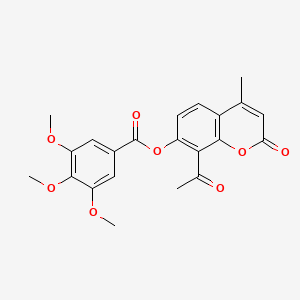![molecular formula C26H16Cl2N4O4 B3474073 3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3474073.png)
3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
描述
3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes multiple chloro and phenylamino groups attached to a pyrrole backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Backbone: The initial step involves the formation of the pyrrole backbone through a condensation reaction between an amine and a diketone.
Introduction of Chloro Groups: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of Phenylamino Groups: The phenylamino groups are introduced via nucleophilic substitution reactions using aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro and phenylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine-functionalized pyrroles.
科学研究应用
3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers and dyes.
作用机制
The mechanism of action of 3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The chloro and phenylamino groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, and signal transduction.
相似化合物的比较
Similar Compounds
2-Amino-3-chloro-1,4-naphthoquinone: Known for its antimicrobial and antitumoral properties.
1,4-Naphthoquinone derivatives: Widely studied for their biological activities.
Uniqueness
3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its dual chloro and phenylamino functionalities, which provide a versatile platform for chemical modifications and enhance its biological activity.
属性
IUPAC Name |
3-anilino-1-[2-(3-anilino-4-chloro-2,5-dioxopyrrol-1-yl)phenyl]-4-chloropyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Cl2N4O4/c27-19-21(29-15-9-3-1-4-10-15)25(35)31(23(19)33)17-13-7-8-14-18(17)32-24(34)20(28)22(26(32)36)30-16-11-5-2-6-12-16/h1-14,29-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMPXSZSQBAPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3N4C(=O)C(=C(C4=O)Cl)NC5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-CHLORO-1-(4-CHLOROPHENYL)-4-[(3,5-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3474009.png)
![3-CHLORO-1-(4-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3474016.png)
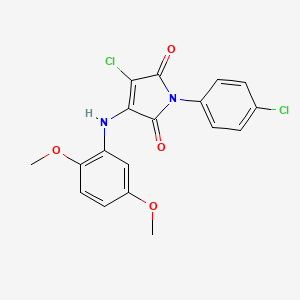
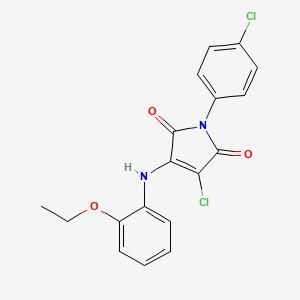
![3-chloro-1-(3-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3474035.png)
![3-CHLORO-1-(3-CHLOROPHENYL)-4-[(3-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3474043.png)
![3-CHLORO-1-(3-CHLOROPHENYL)-4-[(4-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3474050.png)
![3-CHLORO-1-(3-CHLOROPHENYL)-4-[(2-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3474055.png)
![2-[[4-Chloro-1-(3-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid](/img/structure/B3474061.png)
![4-[[4-Chloro-1-(3-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid](/img/structure/B3474064.png)
